molecular formula C18H13Cl2N5OS B237537 2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B237537
M. Wt: 418.3 g/mol
InChI Key: UXQJLJYKTPFCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as ETB and is a derivative of the triazolothiadiazole family. ETB has been synthesized using various methods and has shown promising results in several scientific research studies.

Mechanism of Action

The mechanism of action of ETB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a decrease in the production of certain molecules, which can have a therapeutic effect on the body.
Biochemical and Physiological Effects:
ETB has been shown to have several biochemical and physiological effects in the body. It has been found to have anti-inflammatory and antioxidant properties, which can help to protect the body against oxidative stress and inflammation. ETB has also been shown to have antitumor and antiviral effects, making it a potential candidate for the development of new drugs for the treatment of cancer and infectious diseases.

Advantages and Limitations for Lab Experiments

ETB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form using column chromatography. ETB is also stable under normal laboratory conditions, making it a reliable compound for use in experiments. However, one limitation of ETB is that it can be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving ETB. One area of interest is the development of new drugs for the treatment of cancer and infectious diseases using ETB as a lead compound. Another area of interest is the study of the mechanism of action of ETB and its effects on various biological systems. Additionally, the development of new synthesis methods for ETB and its derivatives could lead to the discovery of new compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of ETB involves a multi-step process that includes the use of various chemical reagents. The most commonly used method for synthesizing ETB involves the reaction of 3-ethyl-6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 4-(2,4-dichlorophenyl)benzoic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure ETB.

Scientific Research Applications

ETB has shown potential applications in several scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been used in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases. ETB has also been used as a tool for studying the function of certain proteins and enzymes in the human body.

properties

Product Name

2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Molecular Formula

C18H13Cl2N5OS

Molecular Weight

418.3 g/mol

IUPAC Name

2,4-dichloro-N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C18H13Cl2N5OS/c1-2-15-22-23-18-25(15)24-17(27-18)10-3-6-12(7-4-10)21-16(26)13-8-5-11(19)9-14(13)20/h3-9H,2H2,1H3,(H,21,26)

InChI Key

UXQJLJYKTPFCPJ-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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